[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]{1-[(4-chlorobenzyl)sulfonyl]piperidin-3-yl}methanone
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Overview
Description
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a chlorophenyl group, and a piperidine-piperazine framework, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the benzodioxole and chlorophenyl intermediates. These intermediates are then subjected to various coupling reactions to form the final product. Common synthetic routes include:
Palladium-catalyzed C-N cross-coupling reactions: These reactions are often employed to couple the benzodioxole moiety with the piperidine-piperazine framework.
Sulfonylation reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzodioxole and chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Inhibiting or activating signaling pathways: Affecting gene expression and protein synthesis.
Inducing apoptosis or cell cycle arrest: Particularly in cancer cells, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- 1-(1,3-Benzodioxol-5-yl)-2-bromopropan-1-one
- (2R)-1-(1,3-Benzodioxol-5-yl)-2-propanol
Uniqueness
1-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-3-carbonyl}piperazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H30ClN3O5S |
---|---|
Molecular Weight |
520.0 g/mol |
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C25H30ClN3O5S/c26-22-6-3-19(4-7-22)17-35(31,32)29-9-1-2-21(16-29)25(30)28-12-10-27(11-13-28)15-20-5-8-23-24(14-20)34-18-33-23/h3-8,14,21H,1-2,9-13,15-18H2 |
InChI Key |
KVUQMEWVDFNNTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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